Cas no 41613-26-7 (1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione)

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a nitropyrimidine derivative characterized by its unique structural features, including a nitro group at the 5-position and methyl substitutions at the 1- and 3-positions. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the preparation of biologically active molecules. Its nitropyrimidine core offers reactivity for further functionalization, while the dimethyl groups enhance stability. The product is typically employed in controlled reactions where selective modification of the pyrimidine ring is required. It is supplied with high purity to ensure consistency in research and industrial applications.
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione structure
41613-26-7 structure
商品名:1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
CAS番号:41613-26-7
MF:C6H7N3O4.H2O
メガワット:203.15276
MDL:MFCD00023800
CID:332299
PubChem ID:96370

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質

名前と識別子

    • 2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-5-nitro-
    • 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
    • 1,3-Dimethyl-5-nitrouracil hydrate
    • 1,3-DIMETHYL-5-NITROURACIL MONOHYDRATE
    • 1,3-Dimethyl-5-nitro-1H-pyrimidin-2,4-dion
    • 1,3-dimethyl-5-nitro-1H-pyrimidine-2,4-dione
    • 1,3-dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione
    • 1,3-dimethyl-5-nitrouracil
    • 5-Nitro-1,3-dimethyluracil
    • N,N-dimethyl-5-nitrouracil
    • nitro-5 dimethyl-1,3 uracile
    • AKOS015892580
    • EN300-141541
    • AKOS000321332
    • 41613-26-7
    • LS-01469
    • NS00056501
    • NSC-70452
    • DTXSID60961840
    • EINECS 255-462-8
    • AB-323/25048251
    • NSC70452
    • 1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • InChI=1/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H
    • 5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
    • 1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
    • BB 0240749
    • MFCD00023800
    • CS-0308933
    • 1,3-dimethyl-5-nitropyrimidine-2,4-dione
    • SDLBIQNBDPOOPJ-UHFFFAOYSA-N
    • NSC 70452
    • AT19361
    • SCHEMBL480361
    • ALBB-004047
    • STK502880
    • MDL: MFCD00023800
    • インチ: InChI=1S/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H3
    • InChIKey: SDLBIQNBDPOOPJ-UHFFFAOYSA-N
    • ほほえんだ: CN1C=C(C(=O)N(C)C1=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 203.05400
  • どういたいしつりょう: 185.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.4A^2
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.51
  • ゆうかいてん: 155-160 °C(lit.)
  • ふってん: 262.7 °C at 760 mmHg
  • フラッシュポイント: 112.7 °C
  • 屈折率: 1.592
  • PSA: 99.05000
  • LogP: -0.54890
  • ようかいせい: 使用できません
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione セキュリティ情報

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-141541-0.5g
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
41613-26-7 95%
0.5g
$245.0 2023-06-06
Enamine
EN300-141541-5.0g
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
41613-26-7 95%
5g
$1302.0 2023-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
036074-500mg
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
41613-26-7
500mg
1542.0CNY 2021-07-05
Chemenu
CM115140-5g
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
41613-26-7 95%
5g
$276 2021-08-06
Chemenu
CM115140-1g
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
41613-26-7 95%
1g
$*** 2023-05-30
Enamine
EN300-141541-5000mg
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
41613-26-7 95.0%
5000mg
$1302.0 2023-09-30
Enamine
EN300-141541-50mg
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
41613-26-7 95.0%
50mg
$73.0 2023-09-30
Enamine
EN300-141541-1000mg
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
41613-26-7 95.0%
1000mg
$314.0 2023-09-30
1PlusChem
1P00BZGG-250mg
1,3-DIMETHYL-5-NITROURACIL HYDRATE
41613-26-7 95%
250mg
$246.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379603-50mg
1,3-Dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
41613-26-7 97%
50mg
¥1833.00 2024-05-14

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 合成方法

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 関連文献

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dioneに関する追加情報

Chemical Profile of 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 41613-26-7)

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, identified by its Chemical Abstracts Service (CAS) number 41613-26-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nitropyrimidine class, a subclass of pyrimidine derivatives characterized by the presence of a nitro group at the 5-position of the pyrimidine ring. The structural motif of 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione incorporates two carbonyl groups at the 2 and 4 positions, forming a dione structure, which contributes to its unique reactivity and potential applications in synthetic chemistry.

The molecular formula of this compound is C₆H₅N₃O₄, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The nitro group (–NO₂) at the 5-position is a key functional moiety that influences the electronic properties and reactivity of the molecule. The presence of two methyl groups at the 1 and 3 positions enhances the stability of the pyrimidine ring while also affecting its interaction with biological targets. This combination of structural features makes 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione a versatile intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been growing interest in nitropyrimidine derivatives due to their potential as bioactive molecules. Research has demonstrated that these compounds can exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The nitro group in particular plays a crucial role in modulating these activities by serving as a site for redox transformations or by directly interacting with biological targets. The dione moiety further contributes to the compound's reactivity, allowing for further functionalization through nucleophilic addition or condensation reactions.

One of the most compelling aspects of 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is its utility as a building block in drug discovery. Its rigid pyrimidine core provides a scaffold that can be modified to target specific biological pathways. For instance, studies have shown that nitropyrimidines can inhibit enzymes involved in DNA replication and repair, making them promising candidates for developing treatments against various cancers. Additionally, the ability to introduce different substituents at strategic positions on the pyrimidine ring allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds.

The synthesis of 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the nitration of a substituted pyrimidine followed by cyclization or oxidation steps to introduce the dione functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

Recent advancements in computational chemistry have also enhanced our understanding of how 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione interacts with biological targets. Molecular docking studies have identified potential binding pockets on proteins relevant to diseases such as cancer and inflammation. These insights have guided the design of novel derivatives with improved binding affinities and selectivity. Furthermore, computational modeling has been used to predict metabolic pathways and potential side effects associated with this compound and its derivatives.

The pharmaceutical industry has taken note of these findings and is actively exploring 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a lead compound for new drug candidates. Preclinical studies have demonstrated promising results in animal models for several therapeutic indications. While human clinical trials are still in progress for some derivatives derived from this compound, their preclinical efficacy suggests that they could offer significant therapeutic benefits once further developed.

Another area where 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione shows promise is in material science applications beyond pharmaceuticals. The unique electronic properties conferred by its nitro group make it an interesting candidate for use in organic electronics or as a precursor for advanced materials with specialized functions such as light-emitting diodes (LEDs) or photovoltaic cells.

In conclusion, 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 41613-26-7) is a multifaceted compound with significant potential across multiple disciplines including medicinal chemistry, drug discovery, and materials science.The combination of structural features such as its nitro group, dione moiety, and methyl substituents endows it with unique reactivity and biological activity.















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